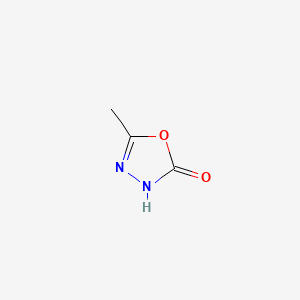

5-Methyl-1,3,4-oxadiazol-2(3H)-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXROHRFMWHXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415853 |

Source

|

| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-67-8 |

Source

|

| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazol-2(3H)-one, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS No: 3069-67-8). This heterocyclic compound serves as a crucial building block in the development of agrochemicals and pharmaceuticals.

Core Chemical and Physical Properties

This compound is an off-white crystalline solid at room temperature. It is known for its stability and serves as a key intermediate in various chemical syntheses. Its fundamental physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 3069-67-8 | [1][2] |

| Molecular Formula | C₃H₄N₂O₂ | [1][3] |

| Molecular Weight | 100.08 g/mol | [1][3] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 112 °C | [1][2] |

| Boiling Point | 134 °C (at 14 mmHg) | [1] |

| Density | 1.55 - 1.56 g/cm³ | [1][3] |

| Solubility | Insoluble in water | [3][4] |

| Purity | Typically ≥98.0% |

Spectroscopic Data

Structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts provide a clear signature for the molecule's carbon-hydrogen framework.[1]

| Spectroscopy | Expected Features | Source(s) |

| ¹H NMR | - Singlet peak for the methyl (CH₃) protons.- Broad singlet for the amine (N-H) proton. | [1] |

| ¹³C NMR | - Signal for the methyl carbon.- Two distinct signals for the carbons within the oxadiazole ring, with the carbonyl carbon (C=O) exhibiting a characteristic downfield shift. | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is predominantly achieved through the cyclization of an acetylhydrazine precursor.[4] While effective, historical methods often involved hazardous reagents like phosgene gas, leading to the development of safer alternatives.[1][6]

General Synthesis Workflow

The primary synthetic route involves the reaction of acetylhydrazine with a phosgene equivalent in the presence of a base. This process is outlined in the diagram below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Phosgene

This protocol is based on established industrial methods.

-

Preparation: To a 5000 mL three-necked flask, add 2000 mL of methyl acetate.[4]

-

Addition of Reactant: Slowly add 740 g of acetylhydrazine to the flask under constant stirring.[4]

-

Cooling: Cool the reaction mixture to a temperature below 0 °C.[4]

-

Base Addition: Add 1680 g of sodium bicarbonate to the mixture in batches to manage any exothermic reaction.[4]

-

Phosgenation: Seal the reaction vessel and continuously introduce phosgene gas at a controlled flow rate (e.g., 15 m³/h).[4] The reaction is typically maintained at a temperature between -20 °C and 20 °C.[2][3]

-

Workup: After the reaction is complete, remove the solvent by distillation.[4]

-

Isolation: The resulting residue is crystallized at 0 °C.[4]

-

Purification: The white crystals of this compound are collected by filtration.[4] This method has been reported to yield the target product in high purity (99%).[4]

Alternative Protocol: Using Phosgene Substitutes

To enhance safety, highly toxic phosgene gas can be replaced with liquid or solid phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[6]

-

Reaction Setup: The reaction is carried out by reacting acetylhydrazine with diphosgene or triphosgene in a suitable solvent such as 1,2-dichloroethane.[6]

-

Catalyst: A catalyst, such as pyridine or 4-dimethylamino pyridine, is employed to facilitate the cyclization.[6]

-

Conditions: The reaction temperature is typically maintained between 40 °C and 80 °C for a duration of 1 to 12 hours.[6]

-

Advantages: This method avoids the handling of gaseous phosgene, reduces environmental pollution, and provides good product yields.[6]

Applications and Biological Activity

This compound is a valuable precursor in the synthesis of more complex molecules with significant biological activity.[1]

Caption: Relationship between the core compound and its main application areas.

Agrochemicals

The most prominent application of this compound is as a key intermediate in the manufacturing of the insecticide Pymetrozine.[3] Its chemical structure is harnessed to build the final insecticide molecule, which is effective against sucking pests.

Pharmaceutical Research

The 1,3,4-oxadiazole ring system is a well-known scaffold in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[7][8] While the parent compound itself is not typically the active agent, its derivatives are actively investigated for numerous therapeutic applications.[1]

-

Enzyme Inhibition: Research has demonstrated that compounds derived from this oxadiazolone can act as potent inhibitors of enzymes like carbonic anhydrase, which are targets for treating conditions such as glaucoma.[1]

-

Broad-Spectrum Activity: The broader class of 1,3,4-oxadiazole derivatives has been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] This suggests that this compound is a valuable starting point for the synthesis of novel drug candidates.[1] Derivatization strategies often focus on substitutions at the N-3 and C-5 positions of the oxadiazole ring to generate diverse libraries of compounds for screening.[1]

References

- 1. This compound | 3069-67-8 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 3069-67-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one from Acethydrazide

Introduction

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structural motif is found in a range of biologically active compounds, making its efficient and safe synthesis a topic of significant interest for researchers in drug development and medicinal chemistry. Historically, the synthesis often involved the use of highly toxic and difficult-to-handle gaseous phosgene.[1] This guide details a modern, safer, and more practical approach utilizing phosgene surrogates, such as triphosgene [di(trichloromethyl) carbonate] or diphosgene (trichloromethyl chloroformate), for the cyclization of acethydrazide. This method offers advantages in terms of ease of handling, improved safety, and high product yield.[1][2]

The core of the synthesis involves the reaction of acethydrazide with a phosgene equivalent in the presence of a catalyst, leading to the formation of the desired 1,3,4-oxadiazolone ring system.[1] This document provides a detailed experimental protocol, a summary of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to aid researchers in the successful execution of this synthesis.

Reaction Principle and Pathway

The synthesis proceeds via a cyclization reaction between acethydrazide and a carbonyl source, typically a phosgene surrogate. In this process, the nucleophilic nitrogen atoms of the hydrazide attack the electrophilic carbonyl carbon of the phosgene equivalent. This is followed by an intramolecular cyclization and elimination of leaving groups (such as HCl and CO2 when using triphosgene) to yield the stable this compound ring. A base, such as pyridine or 4-dimethylaminopyridine (DMAP), is employed as a catalyst to facilitate the reaction.[1]

Figure 1: General Reaction Pathway. This diagram illustrates the cyclization of acethydrazide with a phosgene surrogate to form the target product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from established protocols.[1] These ranges can be optimized to suit specific laboratory conditions and scales.

| Parameter | Value/Range | Reagent/Condition | Notes |

| Molar Ratio | 1 : 0.033 - 1.0 | Acethydrazide : Triphosgene | The ratio can be adjusted to control reaction rate and minimize side products. |

| Molar Ratio | 1 : 0.05 - 1.5 | Acethydrazide : Diphosgene | Diphosgene is used in a slightly different molar range compared to triphosgene. |

| Catalyst | Catalytic amount | Pyridine or DMAP | DMAP is generally a more active catalyst than pyridine. |

| Solvent | Dielectric Solvent | 1,2-Dichloroethane | Provides a suitable medium for the reaction. |

| Addition Temperature | 0 - 50 °C | Phosgene Surrogate Solution | Slow, dropwise addition is crucial to control the initial exothermic reaction. |

| Addition Time | 2 - 4 hours | Phosgene Surrogate Solution | A longer addition time ensures better temperature management. |

| Reaction Temperature | 40 - 80 °C | Reaction Mixture | The final reaction temperature drives the cyclization to completion. |

| Reaction Time | 1 - 12 hours | Reaction Mixture | Monitored by TLC or other appropriate analytical methods until completion. |

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis, primarily based on the reaction using triphosgene as the cyclizing agent.[1]

Materials and Reagents:

-

Acethydrazide

-

Triphosgene [di(trichloromethyl) carbonate] or Diphosgene

-

Pyridine or 4-Dimethylaminopyridine (DMAP)

-

1,2-Dichloroethane (DCE)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Workflow Visualization

Figure 2: Experimental Workflow. A visual guide to the key steps involved in the synthesis and purification process.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, add acethydrazide, the solvent (1,2-dichloroethane), and the catalyst (pyridine or DMAP).[1]

-

Reagent Preparation: In a separate flask, dissolve the phosgene surrogate (triphosgene or diphosgene) in 1,2-dichloroethane. Transfer this solution to the dropping funnel.[1]

-

Controlled Addition: Cool the main reaction flask to the desired addition temperature (between 0-50 °C) using an appropriate cooling bath. Begin a slow, dropwise addition of the phosgene surrogate solution from the dropping funnel into the stirred acethydrazide suspension. Maintain a constant temperature throughout the addition process, which should take approximately 2 to 4 hours.[1]

-

Reaction: After the addition is complete, gradually heat the reaction mixture to a temperature between 40-80 °C. Allow the reaction to proceed for 1 to 12 hours. The progress of the reaction should be monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction solution using a rotary evaporator to remove the solvent.[1]

-

Purification: The resulting crude solid is typically purified by crystallization. Cool the concentrated residue to induce crystallization, and then collect the solid product by suction filtration. The solid can be washed with a cold, non-polar solvent to remove impurities. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound from acethydrazide using phosgene surrogates like triphosgene or diphosgene represents a significant improvement over methods that use gaseous phosgene.[1] This approach is characterized by its operational simplicity, enhanced safety profile, and the ability to produce the target compound in high yield. The detailed protocol and quantitative data provided in this guide offer a robust framework for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the reliable production of this valuable chemical intermediate.

References

- 1. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]

- 2. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenethylamine

Disclaimer: The provided CAS number 3069-67-8 corresponds to the chemical compound 5-Methyl-1,3,4-oxadiazol-2(3H)-one. However, the request for an in-depth technical guide focused on signaling pathways and aimed at researchers in drug development strongly suggests an interest in a biologically active molecule. Given this context, this guide focuses on 3-(Trifluoromethyl)phenethylamine (CAS number: 52516-30-0) , a compound with significant activity at key neurological targets. It is presumed that the provided CAS number was a typographical error.

Introduction

3-(Trifluoromethyl)phenethylamine is a substituted phenethylamine derivative that has garnered interest within the scientific community for its interactions with monoamine neurotransmitter systems. The presence of the trifluoromethyl group significantly alters its electronic properties and metabolic stability, making it a valuable tool for neuropharmacological research and a potential scaffold for the development of novel therapeutics targeting a range of neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 3-(Trifluoromethyl)phenethylamine, with a focus on its interaction with the Dopamine Transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1).

Chemical Structure and Properties

3-(Trifluoromethyl)phenethylamine is characterized by a phenethylamine core structure with a trifluoromethyl group substituted at the meta-position (position 3) of the phenyl ring.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 52516-30-0 |

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight | 189.18 g/mol |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]ethanamine[1] |

| Synonyms | m-Trifluoromethylphenethylamine, 3-(2-Aminoethyl)benzotrifluoride, 2-(3-Trifluoromethylphenyl)ethylamine |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 77 °C |

| Density | 1.186 g/cm³ |

| Flash Point | 81 °C |

| pKa (Predicted) | 9.73 ± 0.10 |

Table 2: Physicochemical Data

| Parameter | Value |

| LogP | 2.90690 |

| Topological Polar Surface Area | 26.02 Ų |

| Refractive Index | 1.4635-1.4655 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Synthesis and Characterization

The synthesis of 3-(Trifluoromethyl)phenethylamine can be achieved through various routes. A common method involves the reduction of 3-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)benzonitrile

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Reduction: A suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath. A solution of 3-(trifluoromethyl)benzonitrile in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After cooling the reaction mixture back to 0 °C, the excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield 3-(Trifluoromethyl)phenethylamine as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

Substituted phenethylamines are known to exert their effects by modulating monoamine neurotransmitter systems. 3-(Trifluoromethyl)phenethylamine primarily interacts with the Dopamine Transporter (DAT) and the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with the Dopamine Transporter (DAT)

The Dopamine Transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.

-

Mechanism of Action: 3-(Trifluoromethyl)phenethylamine can act as a substrate for DAT, competing with dopamine for uptake. It can also act as a dopamine releasing agent by promoting reverse transport (efflux) of dopamine through DAT.

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is activated by trace amines and other psychoactive compounds.

-

Signaling Cascade: Upon entering the presynaptic neuron, 3-(Trifluoromethyl)phenethylamine can bind to and activate TAAR1. TAAR1 activation initiates a signaling cascade, primarily through Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP leads to the activation of Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC) which can also be activated by TAAR1 signaling, phosphorylates the Dopamine Transporter. Phosphorylation of DAT can lead to its internalization or a reversal of its function, causing an efflux of dopamine into the synaptic cleft.

Experimental Protocols for Biological Assays

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake by 3-(Trifluoromethyl)phenethylamine in cells expressing the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

[³H]Dopamine (radiolabeled dopamine)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

3-(Trifluoromethyl)phenethylamine

-

Nomifensine (or other known DAT inhibitor as a positive control)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Seed the hDAT-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of 3-(Trifluoromethyl)phenethylamine and the positive control (nomifensine) in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the appropriate temperature to allow for dopamine uptake.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well. Measure the amount of radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of 3-(Trifluoromethyl)phenethylamine that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.

TAAR1 Activation Assay (cAMP Accumulation)

This protocol describes a method to measure the activation of TAAR1 by 3-(Trifluoromethyl)phenethylamine by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human TAAR1 (hTAAR1)

-

Cell culture medium

-

96-well or 384-well microplates

-

Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)

-

3-(Trifluoromethyl)phenethylamine

-

A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating: Seed the hTAAR1-expressing cells into the appropriate microplate and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of 3-(Trifluoromethyl)phenethylamine and the positive control in assay buffer containing a phosphodiesterase inhibitor.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for TAAR1 activation and cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the 3-(Trifluoromethyl)phenethylamine concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression.

Conclusion

3-(Trifluoromethyl)phenethylamine serves as a valuable pharmacological tool for investigating the complexities of the monoaminergic system. Its dual action on the Dopamine Transporter and Trace Amine-Associated Receptor 1 highlights the intricate interplay between these two key regulators of dopamine neurotransmission. The detailed protocols provided in this guide offer a foundation for researchers to further explore the synthesis, characterization, and biological activity of this and related compounds, ultimately contributing to the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3,4-oxadiazol-2(3H)-one, catering to researchers, scientists, and professionals in drug development. The document presents predicted and expected spectroscopic data based on the analysis of its structure and comparison with related compounds, alongside generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide summarizes the expected spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified spectral data for this compound in published literature, the following tables present predicted data based on theoretical calculations and analysis of similar structures.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.3 | Singlet | -CH₃ |

| ~10-12 | Broad Singlet | -NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~10-15 | -CH₃ |

| ~150-160 | C5 (-C-CH₃) |

| ~155-165 | C2 (C=O) |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium-Strong | N-H Stretch |

| 3000-2900 | Medium | C-H Stretch (methyl) |

| 1800-1700 | Strong | C=O Stretch (carbonyl) |

| ~1650 | Medium | C=N Stretch |

| ~1250 | Medium | C-O-C Stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 100 | [M]⁺ (Molecular Ion) |

| 85 | [M-CH₃]⁺ |

| 57 | [M-HNCO]⁺ or [CH₃C≡O]⁺ |

| 43 | [CH₃C≡O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC/MS). Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key heterocyclic intermediate in the synthesis of various agrochemicals, notably the insecticide Pymetrozine. This document details the primary synthetic routes, including the historically significant reaction of acetohydrazide with phosgene and its safer analogues, as well as alternative methodologies. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 3069-67-8) is a five-membered heterocyclic compound belonging to the oxadiazole family. Its structure, featuring a methyl group at the 5-position and a carbonyl group at the 2-position of the 1,3,4-oxadiazole ring, makes it a versatile building block in organic synthesis. While the broader class of 1,3,4-oxadiazoles is known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, this compound is primarily recognized for its role as a crucial intermediate in the production of Pymetrozine, a selective insecticide effective against sucking insects.[1]

The historical synthesis of this compound has evolved from methods employing highly toxic reagents like phosgene to safer and more environmentally benign procedures, reflecting the broader trends in green chemistry. This guide will explore these synthetic advancements in detail.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3069-67-8 | |

| Molecular Formula | C₃H₄N₂O₂ | [2] |

| Molecular Weight | 100.08 g/mol | [2] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 112 °C | |

| Boiling Point | Not available | |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - A singlet peak for the methyl (CH₃) protons. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the methyl carbon. - A signal for the C5 carbon of the oxadiazole ring. - A downfield signal for the carbonyl carbon (C2) of the oxadiazole ring. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration. - Bands corresponding to N-H and C-H stretching. |

Historical Synthesis and Experimental Protocols

The synthesis of this compound has been approached through several key methodologies. The most historically prominent and industrially relevant method involves the cyclization of an acetylhydrazide derivative with a carbonyl source.

Synthesis from Acetohydrazide and Phosgene (or Phosgene Equivalents)

The earliest and most direct synthetic route to this compound involves the reaction of acetohydrazide with the highly reactive and toxic gas, phosgene (COCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Due to the hazardous nature of phosgene, significant efforts have been made to develop safer alternatives. These "phosgene equivalents," such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are solids that are easier to handle and generate phosgene in situ. A Chinese patent describes a method using these safer reagents.[3]

Disclaimer: The following protocol involves the use of phosgene, a highly toxic and regulated substance. This should only be attempted by trained professionals in a well-ventilated fume hood with appropriate safety measures in place.

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser is charged with a suitable solvent (e.g., methyl acetate) and acetohydrazide.

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -20 °C and 0 °C.[2]

-

Base Addition: A base, such as sodium bicarbonate, is added portion-wise to the stirred suspension.

-

Phosgene Addition: Phosgene gas is bubbled through the reaction mixture at a controlled rate.

-

Reaction Monitoring: The reaction is monitored for completion (e.g., by TLC or GC).

-

Work-up: Upon completion, the excess phosgene is purged with an inert gas. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield this compound as a white crystalline solid. A reported yield for a similar process is 99%.

Synthesis from Sydnones

An alternative and mechanistically distinct approach to the 1,3,4-oxadiazol-2(3H)-one ring system involves the rearrangement of sydnones. Research from the Turnbull laboratory has explored the one-pot synthesis of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one from a corresponding sydnone precursor.[4] This method avoids the use of phosgene and its direct equivalents. While the specific synthesis of the N-unsubstituted this compound via this route is less commonly cited, the principle provides a valuable alternative synthetic strategy.

The general transformation involves the reaction of a 3-aryl-4-chlorosydnone with acetic anhydride in acetic acid, which leads to the formation of the corresponding 5-methyl-3-aryl-1,3,4-oxadiazol-2(3H)-one in high yields.[1]

-

Sydnone Preparation: A suitable sydnone precursor is synthesized. For the target molecule, this would conceptually start from an N-acetylated amino acid derivative.

-

Rearrangement Reaction: The sydnone is treated with an acylating agent, such as acetic anhydride, often in the presence of a halogenating agent like bromine.

-

Reaction Conditions: The reaction is typically heated to facilitate the rearrangement and extrusion of carbon dioxide.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected and purified by recrystallization.

Biological Activity and Signaling Pathways

As previously mentioned, this compound itself is not primarily known for direct biological activity. Its significance lies in its utility as a synthetic intermediate. The broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties.[5] These activities are highly dependent on the substituents at the N-3 and C-5 positions of the oxadiazole ring.

Given that the core compound is a building block, there are no established signaling pathways directly modulated by this compound. Research efforts are focused on its derivatization to generate novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound of significant industrial importance, particularly in the agrochemical sector. Its synthesis has evolved from classical methods employing hazardous reagents to safer, more sustainable alternatives. The primary synthetic route via the reaction of acetohydrazide with phosgene or its equivalents remains a cornerstone of its production, while alternative methods, such as those proceeding from sydnone precursors, offer valuable academic and potentially industrial alternatives. This guide has provided a detailed overview of the historical synthesis, key experimental protocols, and physicochemical properties of this important molecule, serving as a foundational resource for chemists and researchers in related fields.

References

- 1. "Synthesis and Reactivity of Sydnone Derived 1,3,4-Oxadiazol-2(3H)-ones" by Jonathan Michael Tumey [corescholar.libraries.wright.edu]

- 2. chembk.com [chembk.com]

- 3. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]

- 4. "Synthesis of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives b" by Amanda Solis Conde [corescholar.libraries.wright.edu]

- 5. rsc.org [rsc.org]

The 1,3,4-Oxadiazole Ring System: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to serve as a bioisostere for amide and ester groups, enhance metabolic stability and participate in hydrogen bonding, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][4] Derivatives of this ring system have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, with several compounds entering clinical use.[1][5][6] This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of 1,3,4-oxadiazole derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

I. Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is a well-established area of synthetic chemistry, with numerous reliable methods available. The most prevalent strategies involve the cyclization of key intermediates derived from hydrazides and carboxylic acids or their equivalents.

A common and straightforward approach is the cyclodehydration of 1,2-diacylhydrazines, which are typically formed by reacting a hydrazide with an acid chloride or carboxylic acid. This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[7] Another widely used method is the oxidative cyclization of acylhydrazones, formed from the condensation of hydrazides and aldehydes, often mediated by reagents like iodine.[8]

II. Diverse Biological Activities and Mechanisms of Action

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[9][10] This versatility stems from the ease of substitution at the 2- and 5-positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize interaction with various biological targets.

A. Anticancer Activity

1,3,4-oxadiazole derivatives have shown potent antiproliferative effects against numerous cancer cell lines.[11][12] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[13][14]

Key Mechanisms:

-

Enzyme Inhibition: Many derivatives target critical enzymes like vascular endothelial growth factor receptor (VEGFR-2), histone deacetylases (HDACs), topoisomerase, and telomerase.[11][14][15] For instance, certain pyrrolotriazine-containing oxadiazoles act as potent VEGFR-2 inhibitors, thereby suppressing tumor angiogenesis.[14]

-

Signaling Pathway Modulation: A significant mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Certain oxadiazole compounds have been shown to prevent the phosphorylation of IκB and the p65 subunit, blocking NF-κB's translocation to the nucleus and its transcriptional activity.[16]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[12]

B. Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of anti-infective agents, and 1,3,4-oxadiazoles have emerged as a promising scaffold.[17][18] These compounds exhibit broad-spectrum activity against various pathogens.

-

Antibacterial: Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][18] Some compounds demonstrate bactericidal effects and can inhibit the formation of bacterial biofilms, which are notoriously difficult to treat.[3] For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 4-32 μg/ml against S. aureus strains.[3]

-

Antifungal: Antifungal properties have been reported against various fungal species, with some derivatives showing efficacy comparable to standard drugs like Ketoconazole.[1]

-

Antitubercular: The 1,3,4-oxadiazole ring is present in compounds with significant activity against Mycobacterium tuberculosis.[18]

C. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have been investigated as potent anti-inflammatory agents.[5][19] Their activity is often evaluated using the carrageenan-induced rat paw edema model, where they have been shown to significantly reduce inflammation, with some compounds exhibiting efficacy greater than standard drugs like indomethacin or flurbiprofen.[10][19]

D. Antiviral Activity

The 1,3,4-oxadiazole moiety is a key component of several successful antiviral drugs.[1][20] The most notable example is Raltegravir , an FDA-approved drug used to treat HIV infection. Raltegravir functions as an integrase inhibitor, preventing the viral DNA from being incorporated into the host genome, a critical step in the HIV replication cycle.[1] Research has also explored derivatives for activity against other viruses, including hepatitis B (HBV), hepatitis C (HCV), and herpes simplex virus (HSV).[6][20]

III. Quantitative Data Summary

The biological efficacy of 1,3,4-oxadiazole derivatives is quantified using various metrics, primarily IC₅₀ (half-maximal inhibitory concentration) for enzyme inhibition and anticancer activity, and MIC (minimum inhibitory concentration) for antimicrobial activity.

Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Diphenylamine-oxadiazoles | HT29 (Colon Cancer) | 1.3 - 2.0 µM | [21] |

| Benzothiophene-oxadiazole (CMO) | HCCLM3 (Liver Cancer) | 27.5 µM | [16] |

| Thio-acetamide-oxadiazoles | A549 (Lung Cancer) | <0.14 - 7.48 µM | [22] |

| Quinoline-oxadiazoles | Telomerase Enzyme | Not specified | [15] |

| Asymmetric Disulfides | SMMC-7721 (Liver Cancer) | Potent, >5-Fluorouracil |[11] |

Table 2: Selected Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Organism | MIC Value | Reference |

|---|---|---|---|

| OZE-I, OZE-II, OZE-III | Staphylococcus aureus | 4 - 32 µg/mL | [3] |

| Norfloxacin-oxadiazole hybrids | MRSA strains | 0.25 - 1 µg/mL | [18] |

| Pyrazine-azetidinone-oxadiazoles | B. subtilis, S. aureus, E. coli | Moderate to Excellent | [18] |

| Aniline-oxadiazoles | S. aureus, B. subtilis | Good Activity |[1] |

IV. Key Experimental Protocols

The evaluation of 1,3,4-oxadiazole derivatives relies on standardized and reproducible biological assays. Below are methodologies for two key experimental procedures frequently cited in the literature.

A. Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and screening anticancer drugs based on the measurement of cellular protein content.[21]

Methodology:

-

Cell Plating: Cancer cells (e.g., HT29, MCF7) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. Cells are treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

-

Data Acquisition: The absorbance (optical density) is measured using a plate reader at a specific wavelength (e.g., 515 nm).

-

Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

B. Protocol: Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[10][19]

Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week. They are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into groups: a control group (vehicle only), a standard group (e.g., Indomethacin), and test groups (receiving different doses of the 1,3,4-oxadiazole derivative).

-

Compound Administration: The standard and test compounds are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is made into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

V. Conclusion and Future Outlook

The 1,3,4-oxadiazole ring system is undeniably a pharmacologically significant scaffold that continues to provide a fertile ground for the discovery of new therapeutic agents.[23][24] Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the synthesis of novel, complex derivatives through innovative chemical strategies, including green chemistry approaches.[24] Furthermore, a deeper understanding of the structure-activity relationships (SAR) and mechanisms of action, aided by computational modeling and QSAR studies, will be crucial for designing next-generation 1,3,4-oxadiazole-based drugs with enhanced potency, selectivity, and improved safety profiles to combat a wide range of human diseases.[21][25][26]

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 24. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 25. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering a consolidated resource on its behavior in common laboratory solvents and under various stress conditions.

Executive Summary

This compound is a small, polar heterocyclic molecule. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, from initial screening to formulation. This guide summarizes the available qualitative solubility data, provides a framework for its quantitative determination, and outlines comprehensive protocols for stability testing based on established principles for related molecular scaffolds and regulatory guidelines.

Solubility Profile

Qualitative Solubility Data

Multiple sources describe this compound as being insoluble in water[1][2]. This general observation should be considered the starting point for any experimental design.

Structure-Solubility Relationship

The solubility of 1,3,4-oxadiazole derivatives in aqueous media is heavily influenced by the nature of their substituents[3]. For instance, 2,5-dimethyl-1,3,4-oxadiazole is reported to be completely soluble in water, whereas the introduction of larger, more lipophilic aryl groups significantly diminishes aqueous solubility[3]. Given that this compound possesses a single small methyl group, its solubility profile is expected to be poor in non-polar solvents and potentially limited in polar aprotic and protic solvents.

Table 1: Estimated and Observed Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Qualitative Data |

| Water | Polar Protic | Low to Insoluble | Insoluble[1][2] |

| Ethanol | Polar Protic | Likely Sparingly Soluble | Data Not Available |

| Methanol | Polar Protic | Likely Sparingly Soluble | Data Not Available |

| Acetone | Polar Aprotic | Likely Soluble | Data Not Available |

| Acetonitrile | Polar Aprotic | Likely Soluble | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data Not Available |

| Dichloromethane | Non-polar | Likely Insoluble | Data Not Available |

| Hexane | Non-polar | Insoluble | Data Not Available |

Stability Profile

Specific stability-indicating studies for this compound are not extensively documented. However, forced degradation studies on other 1,3,4-oxadiazole derivatives provide a strong basis for predicting its stability and designing appropriate testing protocols[4][5][6]. The oxadiazole ring is generally stable, but the overall molecule may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

Table 2: Potential Degradation Pathways and Stress Conditions

| Stress Condition | Potential Degradation Pathway | Recommended Test Conditions |

| Acidic Hydrolysis | Ring opening or hydrolysis of exocyclic groups | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) |

| Alkaline Hydrolysis | Ring opening, likely more rapid than acidic hydrolysis | 0.1 M NaOH at room and/or elevated temperatures |

| Oxidative Stress | Oxidation of the methyl group or the heterocyclic ring | 3-30% H₂O₂ at room temperature |

| Thermal Stress | General decomposition | Dry heat (e.g., 105 °C) for a specified duration |

| Photolytic Stress | Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) and molarity (mol/L).

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products.

-

Method Development (RP-HPLC):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

-

Optimization: Adjust mobile phase composition, pH, and gradient to achieve adequate separation between the parent compound and all degradation products.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in the appropriate solvent.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Assess the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

While quantitative data for the solubility and stability of this compound remains to be fully elucidated, this guide provides a robust framework for its experimental determination. The qualitative insolubility in water, coupled with the known structure-activity relationships of the 1,3,4-oxadiazole class, suggests a compound with limited aqueous solubility but likely better solubility in polar aprotic solvents. A systematic approach to stability testing, including the development of a stability-indicating HPLC method and comprehensive forced degradation studies, is essential to understand its degradation profile. The protocols and workflow presented herein offer a clear path for researchers to generate the critical data needed to advance the development of this and related compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 3069-67-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

Theoretical and Computational Insights into 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of the heterocyclic compound 5-Methyl-1,3,4-oxadiazol-2(3H)-one. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. A detailed understanding of its structural, spectroscopic, and electronic properties is paramount for the rational design of novel derivatives with enhanced biological activities.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₄N₂O₂, is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of a methyl group at the 5-position and a ketone group at the 2-position, existing in its tautomeric form, defines its chemical reactivity and potential for further functionalization.

Synthesis Protocols

The primary synthetic route to this compound involves the cyclization of acetylhydrazide with a phosgene equivalent. The following protocol is based on established patent literature, providing a robust method for its preparation.

Experimental Protocol: Cyclization of Acetylhydrazide

Materials:

-

Acetylhydrazide

-

Trichloromethyl chloroformate or Di(trichloromethyl) carbonate (Triphosgene)

-

Pyridine or 4-Dimethylaminopyridine (DMAP) (Catalyst)

-

1,2-Dichloroethane (Solvent)

-

Sodium bicarbonate

-

Methyl acetate

Procedure:

-

To a solution of acetylhydrazide in 1,2-dichloroethane, a catalytic amount of pyridine or DMAP is added.

-

The mixture is cooled in an ice bath, and a solution of trichloromethyl chloroformate or di(trichloromethyl) carbonate in 1,2-dichloroethane is added dropwise while maintaining the temperature between -10 to 20 °C. The addition is typically carried out over 1 to 3 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature between 40 to 80 °C for 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with an aqueous solution of sodium bicarbonate.

-

The crude product is then purified by recrystallization from a suitable solvent such as methyl acetate to yield this compound as a white crystalline solid.

Spectroscopic and Physicochemical Data

While extensive experimental data for the parent compound is not widely published, the following tables summarize the predicted and theoretical data, which are crucial for characterization.

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Methyl) | ~2.2 - 2.5 | Singlet |

| ¹H (NH) | Broad, variable | Singlet |

| ¹³C (Methyl) | ~10 - 15 | - |

| ¹³C (C5) | ~155 - 160 | - |

| ¹³C (C2=O) | ~160 - 165 | - |

Table 2: Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 100 | [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 72 | [M - CO]⁺ |

| 57 | [M - CO - NH]⁺ |

Table 3: Theoretical Elemental Analysis

| Element | Atomic Symbol | Mass Percentage (%) |

| Carbon | C | 36.01 |

| Hydrogen | H | 4.03 |

| Nitrogen | N | 27.99 |

| Oxygen | O | 31.97 |

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of this compound. A typical computational workflow for this molecule is outlined below.

Computational Methodology

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP or M06-2X are commonly used for good accuracy with organic molecules.

-

Basis Set: 6-311++G(d,p) or a larger basis set for more accurate results.

-

Calculations:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency calculations to confirm the optimized structure is a true minimum and to predict vibrational spectra (FT-IR and Raman).

-

Calculation of electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand reactivity and charge distribution.

-

NMR shielding tensor calculations to predict ¹H and ¹³C chemical shifts.

-

Time-dependent DFT (TD-DFT) to predict UV-Vis absorption spectra.

-

Molecular Docking Studies:

-

Software: AutoDock, Glide, or GOLD.

-

Protocol:

-

Preparation of the 3D structure of this compound (ligand) and the target protein.

-

Definition of the binding site on the protein.

-

Docking of the ligand into the binding site using a suitable scoring function to predict the binding affinity and pose.

-

Analysis of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and computational analysis of this compound. The detailed protocols and workflows presented herein are intended to facilitate further research and development of novel derivatives based on this versatile scaffold for applications in medicine and agriculture. The combination of experimental and computational approaches is crucial for accelerating the discovery of new chemical entities with desired biological activities.

Derivatisierungsstrategien für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst: Ein technischer Leitfaden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Derivatisierungsstrategien für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst. Der Schwerpunkt liegt auf synthetischen Methoden, experimentellen Protokollen und den biologischen Aktivitäten der resultierenden Verbindungen.

Einführung in das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst

Das 5-Methyl-1,3,4-oxadiazol-2(3H)-on ist ein heterocyclisches Molekül von großem Interesse in der medizinischen Chemie. Derivate dieses Gerüsts weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antimykotische, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2][3][4] Die Vielseitigkeit des Gerüsts ermöglicht Modifikationen an mehreren Positionen, was zur Entwicklung von Wirkstoffkandidaten mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen führt.

Synthese des Grundgerüsts

Die primäre Syntheseroute für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst ist die Cyclisierung von Acetylhydrazin mit Phosgen-Äquivalenten wie Trichlormethylchloroformat oder Di(trichlormethyl)carbonat.[5]

Experimentelles Protokoll: Synthese von 5-Methyl-1,3,4-oxadiazol-2(3H)-on[5]

-

Lösen Sie Acetylhydrazid in einem geeigneten organischen Lösungsmittel (z. B. 1,2-Dichlorethan).

-

Fügen Sie einen Katalysator wie Pyridin oder 4-Dimethylaminopyridin hinzu.

-

Kühlen Sie die Reaktionsmischung auf 0–50 °C.

-

Tropfen Sie langsam Trichlormethylchloroformat oder Di(trichlormethyl)carbonat über einen Zeitraum von 2–4 Stunden zu.

-

Erhöhen Sie die Reaktionstemperatur auf 40–80 °C und rühren Sie für 1–12 Stunden.

-

Nach Abschluss der Reaktion wird das Produkt durch geeignete Aufarbeitungs- und Reinigungsschritte (z. B. Filtration, Umkristallisation) isoliert.

Derivatisierungsstrategien

Die Hauptstrategien zur Derivatisierung des 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüsts konzentrieren sich auf die Substitution am N-3-Stickstoffatom und die Funktionalisierung der C-5-Methylgruppe.

N-Alkylierung und N-Arylierung am N-3-Atom

Die Alkylierung und Arylierung des Stickstoffatoms an Position 3 ist eine gängige Methode zur Erzeugung von Diversität. Die Regioselektivität der Reaktion (N-Alkylierung vs. O-Alkylierung) hängt stark von den Reaktionsbedingungen ab, einschließlich der Base, des Lösungsmittels und des Alkylierungsmittels.

Logischer Arbeitsablauf für die N-Alkylierung

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Alkylierung des Oxadiazolon-Rings.

Experimentelles Protokoll: Allgemeine Synthese von 3-substituierten 5-Aryl-1,3,4-oxadiazol-2(3H)-thionen (Mannich-Reaktion)[6]

-

Lösen Sie eine Mischung aus 5-(3,4-Dichlorphenyl)-1,3,4-oxadiazol-2(3H)-thion (3 mmol), einem geeigneten N-substituierten Amin (3 mmol) und einer 37%igen Formaldehydlösung (1 mL) in Ethanol (15 mL).

-

Erhitzen Sie die Mischung für 3–5 Stunden unter Rückfluss.

-

Kühlen Sie die Reaktionsmischung ab. Das Rohprodukt fällt entweder aus oder wird durch Zugabe von Wasser ausgefällt.

-

Filtrieren Sie das Rohprodukt, waschen Sie es mit Wasser, trocknen Sie es und kristallisieren Sie es aus Ethanol oder einer Ethanol/Wasser-Mischung um.

Funktionalisierung der C-5-Methylgruppe

Obwohl weniger verbreitet, ist die Derivatisierung der Methylgruppe an Position 5 eine weitere Strategie zur Modifikation des Gerüsts. Ein Beispiel ist die Biotransformation, die zu einer Hydroxylierung der Methylgruppe führen kann.[6]

Syntheseweg zur C-5-Funktionalisierung

Abbildung 2: Beispiel für eine Derivatisierung an der C-5-Methylgruppe.

Quantitative Daten ausgewählter Derivate

Die folgende Tabelle fasst die physikalischen und spektroskopischen Daten für eine Reihe von synthetisierten 1,3,4-Oxadiazol-Derivaten zusammen.

Tabelle 1: Physikalische und spektroskopische Daten für 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4b-d, 4k).[2]

| Verbindung | Substituent (Aryl) | Schmelzpunkt (°C) | Ausbeute (%) | 1H-NMR (CDCl3, δ ppm) | 13C-NMR (CDCl3, δ ppm) |

| 4b | o-Tolyl | 187–189 | 89.7 | 2.65 (s, 3H, CH3), 5.48 (s, 2H, CH2), 7.20-7.89 (m, 8H, Ar-H) | 21.14, 36.88, 111.62, 121.20, 122.13, 123.07, 123.70, 126.47, 126.75, 128.69, 131.61, 131.72, 136.20, 137.57, 161.09, 164.84, 168.95 |

| 4c | m-Tolyl | 146–148 | 87.4 | 2.65 (s, 3H, CH3), 5.48 (s, 2H, CH2), 7.20-7.85 (m, 8H, Ar-H) | 20.74, 36.93, 111.58, 121.19, 122.87, 123.06, 123.68, 123.71, 126.74, 126.78, 129.33, 132.82, 136.19, 138.93, 161.45, 164.74, 168.94 |

| 4d | p-Tolyl | 183–185 | 90.2 | 2.42 (s, 3H, CH3), 5.45 (s, 2H, CH2), 7.20-7.90 (m, 8H, Ar-H) | 21.64, 36.74, 111.03, 120.40, 122.24, 122.80, 123.99, 126.87, 127.08, 129.76, 135.93, 142.80, 160.35, 166.12, 169.88 |

| 4k | 3-Fluorphenyl | 174–176 | 87.5 | 5.47 (s, 2H, CH2), 7.18-7.79 (m, 8H, Ar-H) | 36.68, 110.90, 114.08, 114.27, 119.18, 119.35, 122.27, 122.88, 122.90, 122.92, 124.07, 125.00, 125.07, 126.90, 130.92, 130.99, 135.83, 160.93, 161.78, 163.75, 164.95, 164.98, 169.85 |

Tabelle 2: Physikalische und spektroskopische Daten für N-Aryl-5-substituierte-1,3,4-oxadiazol-2-amin-Analoga.[2]

| Verbindung | R | R' | Schmelzpunkt (°C) | Ausbeute (%) | 1H-NMR (DMSO-d6, δ ppm) |

| 4a | 4-OCH3 | 4-CH3 | 178–180 | 72 | 2.25 (3H, s, CH3), 3.79 (3H, s, OCH3), 6.95–7.76 (8H, m, ArH), 8.67 (1H, s, NH) |

| 4b | 4-Cl | 4-CH3 | 214–216 | 68 | 2.03 (3H, s, CH3), 6.82–7.34 (8H, m, ArH), 8.44 (1H, s, NH) |

| 4d | 3,4-(OCH3)2 | 4-CH3 | 176–178 | 70 | 2.24 (3H, s, CH3), 3.79 (6H, s, OCH3), 6.77–7.61 (7H, m, ArH), 8.44 (1H, s, NH) |

| 4e | 2-Furyl | 4-CH3 | 182–184 | 66 | 2.23 (3H, s, CH3), 6.86–7.41 (7H, m, ArH), 8.33 (1H, s, NH) |

Biologische Aktivität und Signalwege

Derivate des 1,3,4-Oxadiazol-Gerüsts zeigen eine bemerkenswerte Antikrebsaktivität, die oft mit der Hemmung des NF-κB-Signalwegs (Nukleärer Faktor kappa B) in Verbindung gebracht wird.[7]

NF-κB-Signalweg

Der NF-κB-Signalweg spielt eine entscheidende Rolle bei der Regulierung von Entzündungen, Immunantworten und dem Überleben von Zellen. Eine fehlregulierte Aktivierung dieses Weges ist an der Pathogenese verschiedener Krankheiten, einschließlich Krebs, beteiligt.[3] Die kanonische Aktivierung wird durch pro-inflammatorische Zytokine wie TNFα ausgelöst und führt zur Aktivierung des IκB-Kinase (IKK)-Komplexes. IKK phosphoryliert den inhibitorischen Protein-IκBα, was zu dessen Ubiquitinierung und proteasomalem Abbau führt. Dies setzt das NF-κB (p50/p65)-Heterodimer frei, das in den Zellkern transloziert und die Transkription von Zielgenen initiiert, die an Proliferation, Angiogenese und Apoptose-Resistenz beteiligt sind.[8]

Es wurde gezeigt, dass 1,3,4-Oxadiazol-Derivate die Phosphorylierung von IκB und der p65-Untereinheit des NF-κB hemmen, wodurch die nukleare Translokation von p65 und dessen transkriptionelle Aktivität blockiert werden.[7]

Hemmung des kanonischen NF-κB-Signalwegs durch 1,3,4-Oxadiazol-Derivate

Abbildung 3: Vereinfachter kanonischer NF-κB-Signalweg und der Angriffspunkt von 1,3,4-Oxadiazol-Derivaten.

Schlussfolgerung

Das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst ist eine wertvolle Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Die vorgestellten Derivatisierungsstrategien, insbesondere die N-Substitution und die Funktionalisierung der C-5-Position, bieten vielfältige Möglichkeiten zur Synthese von Verbindungsbibliotheken für das Screening auf biologische Aktivität. Das Verständnis der zugrunde liegenden Signalwege, wie dem NF-κB-Weg, ist entscheidend für das rationale Design von potenten und selektiven Inhibitoren. Die in diesem Leitfaden zusammengefassten experimentellen Protokolle und quantitativen Daten sollen als Ressource für Forscher dienen, die auf diesem vielversprechenden Gebiet arbeiten.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]